2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-14-10-18(23-27-14)22-19(25)13-28-20-21-11-17(15-6-3-2-4-7-15)24(20)12-16-8-5-9-26-16/h2-11H,12-13H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVRZMYIHWAODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound notable for its diverse biological activities. This compound integrates an imidazole ring, a furan moiety, and a sulfur-containing acetamide structure, making it a subject of interest in medicinal chemistry and biochemistry. Its potential applications span various therapeutic areas including anti-bacterial, anti-cancer, and anti-inflammatory activities.
Chemical Structure and Synthesis
The molecular formula of this compound is C21H20N4O4S, with a molecular weight of 424.48 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Imidazole Ring : Achieved through the condensation of appropriate aldehydes and amines.
- Introduction of the Furan Ring : Involves alkylation with a furan-containing reagent.
- Attachment of the Thioacetamide Group : This final step typically utilizes thioacetic acid derivatives under controlled conditions.
The structural features provide insights into its reactivity and interactions within biological systems.
Antibacterial Activity
Research indicates that compounds with imidazole and furan groups exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria. In one study, imidazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .
| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |
|---|---|---|
| Compound A | 20 | 40 |
| Compound B | 30 | 50 |
| 2-{...} | 40 | 70 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. A study involving screening drug libraries identified novel compounds with significant cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Anti-inflammatory Potential
Imidazole derivatives have been recognized for their anti-inflammatory effects as well. The presence of the furan and oxazole moieties may enhance the compound's ability to modulate inflammatory pathways.
Case Studies
- Study on Antibacterial Properties : A series of imidazole derivatives were tested for their antibacterial activity using agar disc-diffusion methods against S. aureus and E. coli. The results indicated that compounds similar to 2-{...} exhibited varying degrees of antibacterial activity, with some showing comparable efficacy to standard antibiotics .
- Anticancer Screening : An investigation into the anticancer potential of various imidazole derivatives highlighted that certain compounds led to significant cell death in human cancer cell lines, suggesting that modifications in the structure can enhance bioactivity .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its mechanism is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies have shown that compounds with similar structures can lead to:
- Apoptosis Induction : The compound has been observed to increase the expression of pro-apoptotic genes while decreasing anti-apoptotic gene expression, which is crucial for cancer therapy.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase, indicating its potential to halt cancer cell growth .
Antimicrobial Activity
Preliminary studies suggest that compounds with imidazole and furan moieties exhibit antimicrobial properties. The specific compound may demonstrate effectiveness against various bacterial strains, although further research is needed to establish its spectrum of activity and mechanisms involved.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Imidazole Ring : Utilizing furan derivatives as starting materials.
- Thioether Formation : Introducing the sulfanyl group through nucleophilic substitution reactions.
- Acetamide Formation : Finalizing the structure by adding the acetamide moiety.
This synthetic pathway allows for modifications that may enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
Several studies have explored the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity : A compound structurally related to 2-({1-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide showed promising results against various cancer cell lines with significant percent growth inhibitions (PGIs) ranging from 51% to 86% depending on the cell line tested .
- QSAR Studies : Quantitative structure–activity relationship (QSAR) models have been developed to predict the anticancer activity of similar compounds based on their structural features. This approach aids in designing new derivatives with enhanced efficacy .
Preparation Methods
Core Heterocyclic Fragmentation
The target compound dissects into three primary subunits:
Critical Synthetic Challenges
- Regioselective imidazole substitution : Ensuring 1- and 5-positions are occupied by furanylmethyl and phenyl groups, respectively.
- Thiol stability : Preventing oxidation of the sulfhydryl group during intermediate handling.
- Oxazole-amide coupling : Achieving chemoselective amidation without oxazole ring opening.
Synthesis of 1-[(Furan-2-yl)methyl]-5-phenyl-1H-imidazole-2-thiol
Imidazole Core Construction via Cyclocondensation
The imidazole ring is assembled using a modified Debus-Radziszewski reaction, adapting solvent-free conditions reported for analogous derivatives.
Procedure :
- Reactants : Furan-2-ylmethanamine (1.2 equiv), benzaldehyde (1.0 equiv), and ammonium thiocyanate (1.5 equiv) are heated at 70°C for 6 h under neat conditions.
- Mechanism :
- Benzaldehyde and ammonium thiocyanate form an α-aminonitrile intermediate.
- Furan-2-ylmethanamine undergoes nucleophilic attack, followed by cyclization to yield 5-phenyl-1H-imidazole-2-thiol.
- N-Alkylation : The thiol is treated with 2-(chloromethyl)furan in DMF at 50°C for 4 h to install the furanylmethyl group.
Yield : 78% after column chromatography (silica gel, hexane/EtOAc 4:1).
Characterization :
- $$^{1}\text{H}$$-NMR (400 MHz, CDCl$$3$$): δ 7.52–7.48 (m, 5H, Ph), 7.32 (d, $$J = 2.4$$ Hz, 1H, furan H-5), 6.72 (dd, $$J = 3.2, 1.8$$ Hz, 1H, furan H-4), 6.45 (d, $$J = 3.2$$ Hz, 1H, furan H-3), 5.21 (s, 2H, CH$$2$$-furan), 4.98 (s, 1H, SH).
Preparation of 2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Oxazole Synthesis via Robinson-Gabriel Protocol
The 5-methyl-1,2-oxazole-3-amine precursor is synthesized from ethyl acetoacetate and hydroxylamine hydrochloride.
Procedure :
- Cyclization : Ethyl acetoacetate (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol are refluxed for 8 h to form 5-methylisoxazol-3-amine.
- Chloroacetylation : The amine is treated with chloroacetyl chloride (1.1 equiv) in dichloromethane at 0°C, followed by triethylamine (2.0 equiv) to afford the chloroacetamide.
Yield : 85% (recrystallized from EtOH/H$$_2$$O).
Characterization :
- $$^{13}\text{C}$$-NMR (100 MHz, CDCl$$3$$): δ 168.2 (C=O), 158.1 (C=N), 118.4 (C-O), 25.3 (CH$$3$$), 41.8 (CH$$_2$$Cl).
Thioether Formation and Final Coupling
Nucleophilic Displacement of Chlorine
The imidazole-2-thiol (1.0 equiv) and 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide (1.05 equiv) are combined in anhydrous DMF with K$$2$$CO$$3$$ (2.0 equiv) at 60°C for 12 h.
Optimization :
- Base screening : K$$2$$CO$$3$$ outperformed NaH or Et$$_3$$N in minimizing oxazole decomposition.
- Solvent effects : DMF provided higher polarity for sulfur nucleophilicity vs. THF or toluene.
Yield : 88% after recrystallization (CH$$2$$Cl$$2$$/hexane).
Characterization :
- HRMS (ESI) : m/z calcd for C$${21}$$H$${19}$$N$$4$$O$$3$$S [M+H]$$^+$$: 415.1125, found: 415.1128.
- IR (KBr) : 3250 (N-H), 1670 (C=O), 1565 (C=N) cm$$^{-1}$$.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| One-pot imidazole | Solvent-free, 70°C, 6 h | 78 | 98.2 |
| Oxazole chloroacetylation | DCM, 0°C, 2 h | 85 | 97.8 |
| Thioether coupling | DMF, K$$2$$CO$$3$$, 60°C | 88 | 99.1 |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Imidazole Alkylation
- N1 vs. N3 alkylation : The furanylmethyl group preferentially attacks N1 due to steric hindrance from the 5-phenyl group, as confirmed by NOESY correlations.
- Thiol oxidation : Addition of 1% w/v ascorbic acid to the reaction medium suppressed disulfide formation (<2% byproduct).
Scalability and Industrial Relevance
Q & A
Basic: What synthetic strategies are employed to prepare this compound, and how can its purity be ensured?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the condensation of furan-2-ylmethylamine with phenyl-substituted precursors to form the imidazole core. A critical step is the introduction of the sulfanyl-acetamide moiety via nucleophilic substitution or thiol-ene coupling. For example, intermediates like 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4) are synthesized by refluxing precursors with catalysts such as pyridine and zeolites, followed by recrystallization from ethanol for purification . Purity is confirmed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) , while structural validation relies on electrospray ionization mass spectrometry (EIMS) and ¹H/¹³C NMR (e.g., δ 7.04 ppm for aromatic protons) .
Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., furan protons at δ 6.3–7.6 ppm, imidazole NH at δ 4.16 ppm). ¹³C NMR confirms carbonyl (C=O) groups near δ 170 ppm .
- Mass Spectrometry (EIMS): Fragmentation patterns (e.g., m/z 189 for C10H11N3O⁺) validate molecular weight and substituent cleavage pathways .
- Infrared (IR) Spectroscopy: Stretching frequencies for C=S (∼650 cm⁻¹) and C=O (∼1650 cm⁻¹) confirm functional groups .
- HPLC: Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and scalability?
Answer:
DoE integrates variables like reaction time, temperature, and catalyst loading to identify optimal conditions. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility by controlling residence time and mixing efficiency . Statistical models (e.g., response surface methodology) analyze interactions between parameters, reducing trial runs by 40–60%. Post-optimization, continuous-flow reactors improve scalability while maintaining yields >85% .
Advanced: How is structure-activity relationship (SAR) analysis conducted for biological activity screening?
Answer:
SAR studies involve:
- Functional Group Variation: Modifying the furan or oxazole substituents to assess anti-exudative activity (AEA). For instance, replacing the 5-methyl-oxazole with a bulkier group may enhance hydrophobic interactions .
- In Vitro Assays: Testing derivatives in inflammation models (e.g., carrageenan-induced edema) to quantify AEA (e.g., IC₅₀ values). Activity trends are correlated with electronic (Hammett σ) or steric (Taft Es) parameters .
- Computational Docking: Molecular dynamics simulations predict binding affinities to targets like cyclooxygenase-2 (COX-2) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Protocols: Adopt uniform cell lines (e.g., RAW 264.7 macrophages) and positive controls (e.g., indomethacin) .
- Impurity Profiling: Use LC-MS to detect byproducts (e.g., unreacted thiol intermediates) that may interfere with assays .
- Meta-Analysis: Apply multivariate regression to isolate confounding factors (e.g., solvent polarity, incubation time) .
Advanced: What computational methods validate the compound’s electronic and geometric properties?
Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, HOMO localization on the furan ring suggests nucleophilic attack sites .
- Molecular Electrostatic Potential (MEP): Maps charge distribution to identify hydrogen-bonding motifs with biological targets .
- Vibrational Analysis: IR frequencies computed using B3LYP/6-31G(d) basis sets match experimental data (e.g., C=S stretches at 645 cm⁻¹) .
Basic: What are the stability considerations for this compound under laboratory storage?
Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the sulfanyl group.
- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide moiety.
- Stability Assays: Accelerated aging studies (40°C/75% RH for 6 months) monitored by HPLC detect degradation products (>2% impurity threshold) .
Advanced: How to design derivatives for enhanced pharmacokinetic properties?
Answer:
- LogP Optimization: Introduce polar groups (e.g., –OH, –COOH) to reduce logP from ~3.5 to <2.5, improving aqueous solubility .
- Metabolic Stability: Replace labile groups (e.g., methyl oxazole) with fluorine substituents to resist CYP450 oxidation.
- Prodrug Strategies: Mask the sulfanyl group as a disulfide for targeted release in reducing environments (e.g., tumor tissues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
